molecular formula C10H19NO2 B13637160 3-Amino-2-(cyclohexylmethyl)propanoic acid CAS No. 185256-63-7

3-Amino-2-(cyclohexylmethyl)propanoic acid

Cat. No.: B13637160
CAS No.: 185256-63-7
M. Wt: 185.26 g/mol
InChI Key: KNHXXZUAUQEJQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(cyclohexylmethyl)propanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of glycine derivatives with cyclohexylmethyl halides under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(cyclohexylmethyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-2-(cyclohexylmethyl)propanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-2-(cyclohexylmethyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexylmethyl side chain provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(cyclohexylmethyl)propanoic acid is unique due to its cyclohexylmethyl side chain, which imparts specific hydrophobic interactions and structural stability. This uniqueness makes it valuable for targeted applications in medicinal chemistry and material science .

Properties

CAS No.

185256-63-7

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-(aminomethyl)-3-cyclohexylpropanoic acid

InChI

InChI=1S/C10H19NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13)

InChI Key

KNHXXZUAUQEJQC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(CN)C(=O)O

Origin of Product

United States

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